molecular formula C11H22FNO B1531775 (3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine CAS No. 2166506-30-3

(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine

Cat. No.: B1531775
CAS No.: 2166506-30-3
M. Wt: 203.3 g/mol
InChI Key: RPFCUZSDLLHAFP-FHZGLPGMSA-N
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Description

(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine is a chiral amine compound with a unique structure that includes a fluorine atom and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or halohydrins.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amine Formation: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine sites using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide or alkyl halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxo compounds or carboxylic acids.

    Reduction: Formation of de-fluorinated or de-aminated products.

    Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the oxolane ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-2-amine: Similar structure but with the fluorine atom at a different position.

    (3R,4S)-4-chloro-N-(heptan-2-yl)oxolan-3-amine: Similar structure but with a chlorine atom instead of fluorine.

    (3R,4S)-4-fluoro-N-(pentan-2-yl)oxolan-3-amine: Similar structure but with a shorter alkyl chain.

Uniqueness

(3R,4S)-4-fluoro-N-(heptan-2-yl)oxolan-3-amine is unique due to the specific positioning of the fluorine atom and the oxolane ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug development and other applications.

Properties

IUPAC Name

(3R,4S)-4-fluoro-N-heptan-2-yloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FNO/c1-3-4-5-6-9(2)13-11-8-14-7-10(11)12/h9-11,13H,3-8H2,1-2H3/t9?,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFCUZSDLLHAFP-FHZGLPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C)N[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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